Azepane-2,4-dione
Overview
Description
Azepane-2,4-dione is a seven-membered heterocyclic compound containing a nitrogen atom and two carbonyl groups at positions 2 and 4. This compound is part of the azepane family, which is known for its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Azepane-2,4-dione is a type of organic compound
Mode of Action
It’s known that it can form complexes with metal ions, which could be used in catalytic reactions or for studying complex chemistry . .
Biochemical Pathways
It’s known that azepane derivatives, including this compound, are used as key intermediates in synthetic chemistry . They also found applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .
Result of Action
As a type of organic compound, it’s known to have the potential to interact with various biological targets and pathways . .
Action Environment
It’s known that it should be stored sealed in a dry room temperature environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material cyclohexanone can be chlorinated using phosphorus pentachloride to form 3,3-dichloroazepan-2-one. This intermediate is then treated with morpholine and subjected to acidic hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Azepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as azepane-2-one.
Substitution: Substitution reactions, particularly involving the nitrogen atom, can lead to the formation of N-substituted azepane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
Azepane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a modulator of biological pathways, particularly those involving ion channels.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Azepane-2,4-dione can be compared with other seven-membered heterocycles such as:
Azepine: Contains a nitrogen atom but lacks the carbonyl groups present in this compound.
Oxazepine: Contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties.
Thiazepine: Contains a sulfur atom along with the nitrogen atom, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of nitrogen and carbonyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
azepane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLHFZTRANCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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